6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one
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Overview
Description
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 4-fluoroaniline with appropriate pyrazine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Acts as a fluorescent probe for detecting metal ions like Fe3+ and Hg2+ in biological samples.
Medicine: Potential use in the development of anti-cancer drugs and other therapeutic agents.
Industry: Utilized in the production of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence intensity. In medicinal applications, it may interact with cellular enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its biological activities.
Imidazo[1,2-a]pyrazine: Similar in structure but may have different reactivity and applications.
Uniqueness
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
CAS No. |
849201-29-2 |
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Molecular Formula |
C12H8FN3O |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-14-5-11(16)12(17)15-10/h1-7H,(H,15,17) |
InChI Key |
AUNCILVPSGTTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=NC=C3C(=O)N2)F |
Origin of Product |
United States |
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